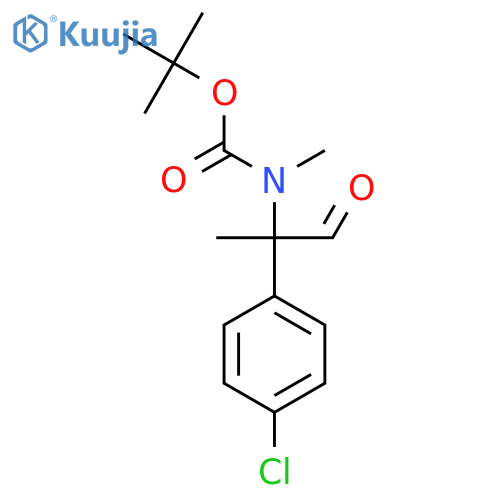

Cas no 2228499-09-8 (tert-butyl N-2-(4-chlorophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

tert-butyl N-2-(4-chlorophenyl)-1-oxopropan-2-yl-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-(4-chlorophenyl)-1-oxopropan-2-yl-N-methylcarbamate

- 2228499-09-8

- EN300-1878449

- tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]-N-methylcarbamate

-

- インチ: 1S/C15H20ClNO3/c1-14(2,3)20-13(19)17(5)15(4,10-18)11-6-8-12(16)9-7-11/h6-10H,1-5H3

- InChIKey: JKDJOEKZLLDOSV-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)C(C=O)(C)N(C)C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 297.1131712g/mol

- どういたいしつりょう: 297.1131712g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 359

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

tert-butyl N-2-(4-chlorophenyl)-1-oxopropan-2-yl-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1878449-10g |

tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]-N-methylcarbamate |

2228499-09-8 | 10g |

$5590.0 | 2023-09-18 | ||

| Enamine | EN300-1878449-2.5g |

tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]-N-methylcarbamate |

2228499-09-8 | 2.5g |

$2548.0 | 2023-09-18 | ||

| Enamine | EN300-1878449-0.05g |

tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]-N-methylcarbamate |

2228499-09-8 | 0.05g |

$1091.0 | 2023-09-18 | ||

| Enamine | EN300-1878449-0.25g |

tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]-N-methylcarbamate |

2228499-09-8 | 0.25g |

$1196.0 | 2023-09-18 | ||

| Enamine | EN300-1878449-5.0g |

tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]-N-methylcarbamate |

2228499-09-8 | 5g |

$3770.0 | 2023-06-01 | ||

| Enamine | EN300-1878449-10.0g |

tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]-N-methylcarbamate |

2228499-09-8 | 10g |

$5590.0 | 2023-06-01 | ||

| Enamine | EN300-1878449-0.1g |

tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]-N-methylcarbamate |

2228499-09-8 | 0.1g |

$1144.0 | 2023-09-18 | ||

| Enamine | EN300-1878449-0.5g |

tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]-N-methylcarbamate |

2228499-09-8 | 0.5g |

$1247.0 | 2023-09-18 | ||

| Enamine | EN300-1878449-1.0g |

tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]-N-methylcarbamate |

2228499-09-8 | 1g |

$1299.0 | 2023-06-01 | ||

| Enamine | EN300-1878449-5g |

tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]-N-methylcarbamate |

2228499-09-8 | 5g |

$3770.0 | 2023-09-18 |

tert-butyl N-2-(4-chlorophenyl)-1-oxopropan-2-yl-N-methylcarbamate 関連文献

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

tert-butyl N-2-(4-chlorophenyl)-1-oxopropan-2-yl-N-methylcarbamateに関する追加情報

Introduction to Tert-butyl N-2-(4-chlorophenyl)-1-oxopropan-2-yl-N-methylcarbamate (CAS No. 2228499-09-8)

Tert-butyl N-2-(4-chlorophenyl)-1-oxopropan-2-yl-N-methylcarbamate, identified by its Chemical Abstracts Service (CAS) number 2228499-09-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, agrochemicals, and material science. The unique structural features of this molecule, particularly its tert-butyl protecting group, the 4-chlorophenyl moiety, and the N-methylcarbamate backbone, contribute to its distinct chemical properties and potential biological activities.

The synthesis and application of this compound have been explored in several cutting-edge research studies, reflecting its importance in modern chemical biology. Recent advancements in the design of carbamate-based scaffolds have highlighted the utility of such molecules in modulating enzyme activity and interacting with biological targets. For instance, derivatives of carbamates have been investigated for their role in inhibiting proteases and kinases, which are key enzymes involved in various pathological processes. The presence of the 4-chlorophenyl group in Tert-butyl N-2-(4-chlorophenyl)-1-oxopropan-2-yl-N-methylcarbamate enhances its lipophilicity, making it a promising candidate for drug delivery systems that require efficient membrane penetration.

In the realm of medicinal chemistry, the development of novel carbamate compounds has been driven by the need for selective and potent bioactive molecules. The tert-butyl group serves as an effective protecting group for amines during synthetic protocols, ensuring regioselectivity in multi-step reactions. This feature is particularly valuable when designing complex pharmaceutical intermediates that require precise functionalization. Additionally, the N-methylcarbamate moiety is known for its stability under various reaction conditions while maintaining reactivity at other functional sites. Such stability is crucial for maintaining the integrity of the molecule during purification and formulation processes.

Recent studies have demonstrated the potential of Tert-butyl N-2-(4-chlorophenyl)-1-oxopropan-2-yl-N-methylcarbamate as a precursor in the synthesis of biologically active heterocycles. Heterocyclic compounds are a cornerstone of modern drug discovery due to their diverse pharmacological profiles. The structural motif present in this compound allows for facile modifications at multiple positions, enabling chemists to explore a wide range of analogues with tailored properties. For example, researchers have explored its use in generating substituted pyrazoles and triazines, which are known for their antimicrobial and anti-inflammatory activities.

The role of 4-chlorophenyl substituents in enhancing molecular interactions has been well-documented in literature. The electron-withdrawing nature of chlorine atoms increases the electrophilicity of adjacent carbon centers, facilitating nucleophilic additions or substitutions. This property makes Tert-butyl N-2-(4-chlorophenyl)-1-oxopropan-2-yl-N-methylcarbamate a versatile building block for constructing more complex molecules with specific biological functions. Furthermore, the 1-oxopropan-2-yl fragment introduces a reactive aldehyde-like functionality, which can participate in condensation reactions to form Schiff bases or other nitrogen-containing heterocycles.

From an industrial perspective, the scalability of synthesizing Tert-butyl N-2-(4-chlorophenyl)-1-oxopropan-2-yl-N-methylcarbamate is an important consideration for pharmaceutical manufacturers. Efficient synthetic routes not only reduce production costs but also minimize waste generation, aligning with green chemistry principles. Recent innovations in catalytic methods have enabled more sustainable approaches to carbamate synthesis, including transition-metal-catalyzed reactions that offer higher yields and selectivity compared to traditional methods. These advancements underscore the growing emphasis on environmentally conscious chemical processes in drug development.

The biological evaluation of Tert-butyl N-2-(4-chlorophenyl)-1-oxopropan-2-yl-N-methylcarbamate has revealed intriguing pharmacological potential. In vitro assays have shown that certain derivatives exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses. While further research is needed to fully elucidate its mechanism of action, these preliminary findings suggest that this compound may serve as a lead structure for developing novel therapeutic agents targeting chronic inflammatory diseases. Additionally, its interaction with membrane receptors has been explored as a possible avenue for modulating neurological pathways.

The structural diversity offered by carbamates also makes them valuable tools in material science applications beyond pharmaceuticals. For instance, carbamate-functionalized polymers have been developed for use as coatings or adhesives due to their hydrolytic stability and biodegradability. The incorporation of tert-butyl, 4-chlorophenyl, and N-methylcarbamate units into polymer backbones can impart specific physical properties such as flexibility or thermal resistance. Such materials are increasingly relevant in industries seeking sustainable alternatives to traditional synthetic polymers.

In conclusion,Tert-butyl N-2-(4-chlorophenyl)-1-oxopropan-2-yl-N-methylcarbamate (CAS No. 2228499-09-8) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse synthetic applications while holding promise for developing innovative biological probes and materials with tailored functionalities. As research continues to uncover new methodologies and applications for this class of molecules,Tert-butyl N-2-(4-chlorophenyl)-1-oxopropan-2-yll-N-methylcarbamate is poised to remain at the forefront of chemical innovation.

2228499-09-8 (tert-butyl N-2-(4-chlorophenyl)-1-oxopropan-2-yl-N-methylcarbamate) 関連製品

- 1443345-41-2(2-[(5-bromo-2-methoxyphenoxy)methyl]-1,3-dioxolane)

- 1805402-68-9(6-Aminomethyl-3-cyano-2-nitrobenzoic acid)

- 2171928-64-4(4-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid)

- 922815-37-0(1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea)

- 1782311-81-2(2-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}acetic acid)

- 728919-00-4(3-(4-propan-2-yloxycarbonylphenyl)benzoic Acid)

- 1005298-68-9(1-[(2-chlorophenyl)methyl]-3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-1,2-dihydropyridin-2-one)

- 2580232-14-8(tert-butyl 5-oxa-2-azaspiro3.5nonane-6-carboxylate)

- 190970-58-2((R)-4-Benzyloxazolidine-2-thione)

- 532391-93-8(4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid)